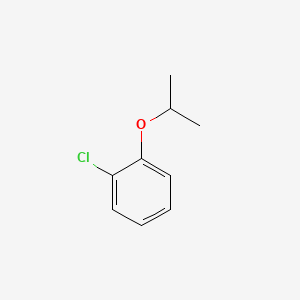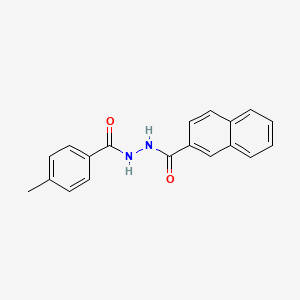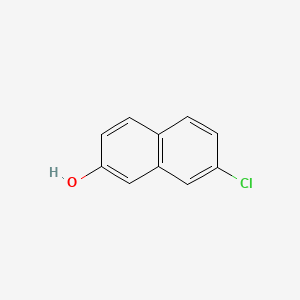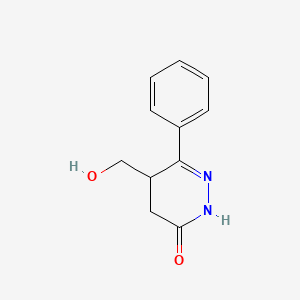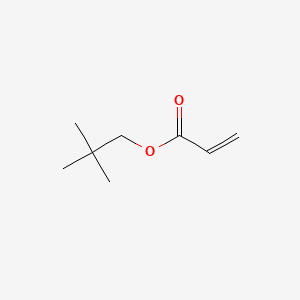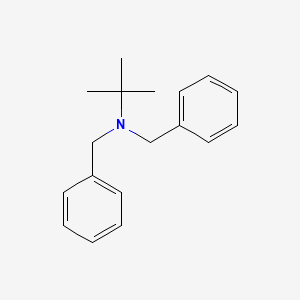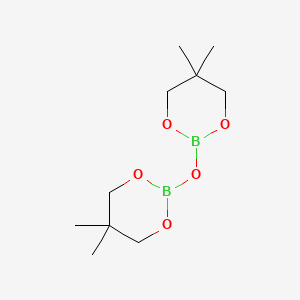![molecular formula C14H11ClO2 B1595980 2-[(4-Chlorobenzyl)oxy]benzaldehyde CAS No. 52803-59-5](/img/structure/B1595980.png)
2-[(4-Chlorobenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
“2-[(4-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 52803-59-5 . It has a molecular weight of 246.69 . The IUPAC name for this compound is also “this compound” and its InChI code is 1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClc1ccc(COc2ccccc2C=O)cc1 . This indicates that the compound contains a chlorobenzyl group attached to an oxygen atom, which is in turn attached to a benzaldehyde group . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-[(4-Chlorobenzyl)oxy]benzaldehyde has demonstrated significant anticancer activity. In a study by Lin et al. (2005), a series of benzyloxybenzaldehyde derivatives, including this compound, were tested against the HL-60 cell line. They found that these compounds exhibited substantial activity at low concentrations (1-10 microM), with some derivatives being notably potent. These compounds were observed to arrest cell cycle progression at the G2/M phase and induce cell apoptosis, leading to the loss of mitochondrial membrane potential after 12 hours of treatment (Lin et al., 2005).
Oxidation of Benzyl Alcohol to Benzaldehyde
Benzaldehyde, derived from benzyl alcohol oxidation, has extensive applications in various industries, including cosmetics, perfumery, food, and pharmaceuticals. Sharma et al. (2012) enhanced the oxidative property of mesoporous Ti-SBA-15 by treating it with chlorosulfonic acid, which increased benzyl alcohol conversion significantly without affecting benzaldehyde selectivity. This development is vital for producing high-purity benzaldehyde free from organic chlorine or benzoic acid contamination, which is crucial for its usage in sensitive industries (Sharma et al., 2012).
Treatment of Sickle Cell Disease
Substituted benzaldehydes, including this compound, are being investigated for their potential in treating sickle cell disease. A study by Beddell et al. (1984) showed that these compounds bind to the oxy conformation of human hemoglobin, stabilizing its oxygenated form and thereby increasing oxygen affinity. They found that these compounds, particularly the best-performing one, were effective inhibitors of sickle erythrocyte sickling at low oxygen pressure, indicating potential as clinically useful anti-sickling agents (Beddell et al., 1984).
Synthesis of Biologically Active Intermediates
The synthesis of this compound is important for producing intermediates of various biologically active compounds, including anticancer drugs. Duan et al. (2017) established a high-efficiency synthetic method for compounds that are important intermediates in the synthesis of anticancer drugs. They optimized the synthesis process to achieve a total yield of 59.49% (Duan et al., 2017).
Wirkmechanismus
Safety and Hazards
The safety data sheet for “2-[(4-Chlorobenzyl)oxy]benzaldehyde” suggests that it may cause skin sensitization (H317) and recommends wearing protective gloves and avoiding dust formation . In case of accidental release, it is advised to avoid breathing dust, gas, or vapors and to use personal protective equipment .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOPNWAGXMASTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351212 | |
| Record name | 2-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-59-5 | |
| Record name | 2-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chlorophenyl)methoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)
